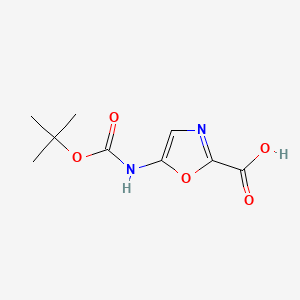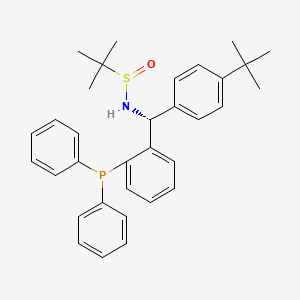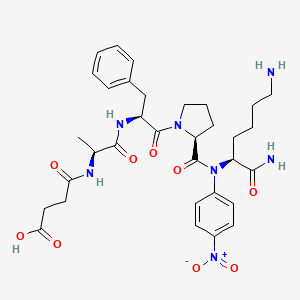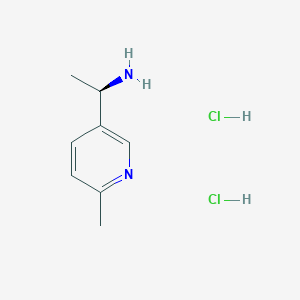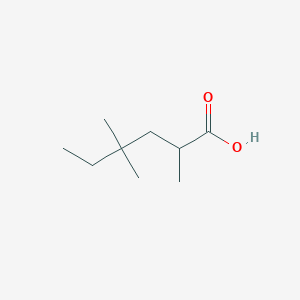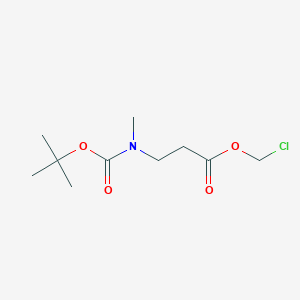![molecular formula C8H13ClO2S B15327730 Bicyclo[4.2.0]octane-7-sulfonyl chloride](/img/structure/B15327730.png)
Bicyclo[4.2.0]octane-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[420]octane-7-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a sulfonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octane-7-sulfonyl chloride typically involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This process is catalyzed by Lewis acids and proceeds through a series of steps including Prins addition, ring expansion, and 1,2-silyl shift . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as distillation and crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]octane-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. The conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base to neutralize the by-products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]octane-7-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]octane-7-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in substitution reactions to form sulfonamides and sulfonates. The molecular targets and pathways involved depend on the specific context of its application, particularly in biological systems where it may interact with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptane-7-sulfonyl chloride: Similar bicyclic structure but with a different ring size.
Bicyclo[4.2.0]octane-7-sulfonate: The sulfonate ester derivative of bicyclo[4.2.0]octane-7-sulfonyl chloride.
Uniqueness
Bicyclo[420]octane-7-sulfonyl chloride is unique due to its specific bicyclic structure and the presence of the sulfonyl chloride functional group
Eigenschaften
Molekularformel |
C8H13ClO2S |
|---|---|
Molekulargewicht |
208.71 g/mol |
IUPAC-Name |
bicyclo[4.2.0]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
InChI-Schlüssel |
SNQUBWNWKYOULH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


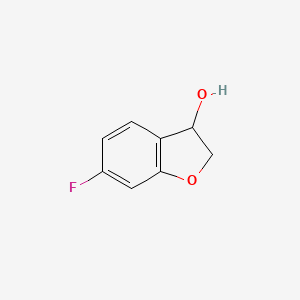
![6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
![Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]-, methyl ester](/img/structure/B15327656.png)

![2-Chloro-5-phenyl-9,9'-spirobi[fluorene]](/img/structure/B15327672.png)

